molecular formula C15H14ClNO2 B270232 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide

2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide

Cat. No. B270232
M. Wt: 275.73 g/mol
InChI Key: UPIDAPAOSSJEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has been widely studied for its potential therapeutic applications. CMA belongs to the class of arylacetamide derivatives, which have been shown to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. In

Mechanism of Action

The exact mechanism of action of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed that 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide has been shown to interact with the mu-opioid receptor, which is involved in the regulation of pain perception. 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory activities, 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide has been shown to exhibit anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide in lab experiments is its potent analgesic activity, which makes it a useful tool for studying pain pathways in animal models. 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide. One area of interest is the development of new analogs of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide with improved pharmacological properties. Another area of research is the elucidation of the exact mechanism of action of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide, which may lead to the discovery of new targets for the treatment of pain and other neurological disorders. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide in humans, which may pave the way for the development of new therapeutics based on this compound.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide involves the reaction of 2-chloroaniline with 2-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide. The yield of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide can be improved by using a solvent such as dichloromethane and by optimizing the reaction conditions such as temperature and reaction time.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its analgesic activity. Studies have shown that 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide exhibits potent analgesic effects in animal models of acute and chronic pain. 2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory pain conditions.

properties

Product Name

2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C15H14ClNO2/c1-19-14-9-5-4-8-13(14)17-15(18)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3,(H,17,18)

InChI Key

UPIDAPAOSSJEKD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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